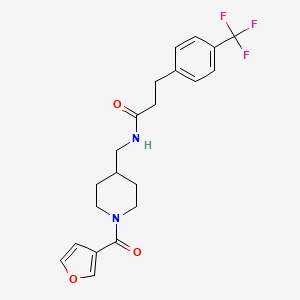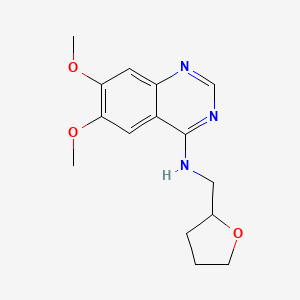
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is a synthetic molecule that appears to be related to a class of compounds involving piperidine derivatives. These derivatives are often explored for their pharmacological properties, such as antidepressant and antianxiety activities, as well as their potential as antiulcer agents and tyrosinase inhibitors .
Synthesis Analysis
The synthesis of related piperidine derivatives typically involves multi-step reactions starting from basic building blocks like furan and aromatic aldehydes. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction . Although the specific synthesis of "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . X-ray crystallography can also be used to determine the solid-state structure, as seen in the case of fentanyl analogs . These techniques help in verifying the chemical structure and the position of substituents on the piperidine ring.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation, reductive amination, and etherification . The specific reactivity of "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide" would depend on the functional groups present in the molecule. The furan carbonyl and the trifluoromethyl phenyl groups suggest potential sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperidine ring. The presence of a trifluoromethyl group could affect the lipophilicity of the compound, potentially impacting its pharmacokinetic properties . The pharmacological evaluation of similar compounds has shown activities in behavioral assays in mice, suggesting that these compounds can cross the blood-brain barrier and exhibit central nervous system effects .
Aplicaciones Científicas De Investigación
PET Imaging of Microglia
A PET radiotracer, [11C]CPPC, demonstrates potential for noninvasively imaging reactive microglia and disease-associated microglia in neuroinflammation. This capability extends to studying the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies. The tracer, specific for CSF1R expressed by microglia, offers insights into neuroinflammatory processes involved in various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases, by enabling the measurement of microglial activity. This advancement could significantly impact the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Analytical Method Development
A novel HPLC-DAD method has been developed for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in injection solutions. This method demonstrates high sensitivity and selectivity, meeting European and Ukrainian Pharmacopeia validation requirements. Its application to real sample solutions highlights its potential in pharmaceutical analysis, offering a precise method for analyzing active pharmaceutical ingredients (Varynskyi et al., 2017).
Neuroprotective Agent Development
The compound (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol has been identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering neuroprotective properties. This discovery opens pathways for developing treatments against neurodegenerative diseases by inhibiting NMDA receptors without the side effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).
Synthesis and Evaluation of Novel Compounds
A series of novel derivatives involving piperazine and furan components has been synthesized, highlighting their potential in antidepressant and antianxiety applications. This research contributes to the field of medicinal chemistry by providing new avenues for drug discovery and development, especially in treating mood disorders (Kumar et al., 2017).
Pharmacological Characterization of Piperidine Derivatives
A comprehensive examination of piperidine derivatives has been conducted, covering their synthesis, pharmacological properties, and clinical applications. This research offers valuable insights into the therapeutic potential of piperidine-based compounds, including their role in treating various disorders (Vardanyan, 2018).
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c22-21(23,24)18-4-1-15(2-5-18)3-6-19(27)25-13-16-7-10-26(11-8-16)20(28)17-9-12-29-14-17/h1-2,4-5,9,12,14,16H,3,6-8,10-11,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDFZNQFOQRSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-oxo-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2520244.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![1-[(4-Phenylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B2520249.png)
![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperidino}-2-propen-1-one](/img/structure/B2520251.png)
![7-(4-butyrylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2520252.png)
![1-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one](/img/structure/B2520255.png)
![1-Cyclohexyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2520256.png)
![[5-(phenoxymethyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2520257.png)

![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2520261.png)

![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)